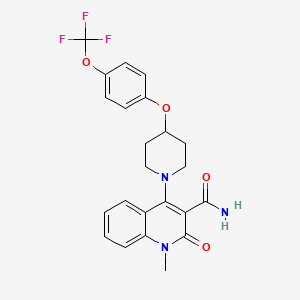
Dgk|A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dgk|A-IN-2 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in cellular signaling by converting diacylglycerol to phosphatidic acid . This compound has shown significant potential in enhancing the anti-tumor effects of immune checkpoint inhibitors by increasing the proliferation and function of T cells .
Preparation Methods
The synthesis of Dgk|A-IN-2 involves the preparation of substituted aminoquinolones. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Dgk|A-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
Dgk|A-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Dgk|A-IN-2 exerts its effects by inhibiting the activity of diacylglycerol kinase alpha, leading to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . This disruption in lipid signaling pathways enhances the proliferation and function of T cells, thereby boosting the immune response against tumors . The molecular targets and pathways involved include protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and the mammalian target of rapamycin (mTOR) pathway .
Comparison with Similar Compounds
Biological Activity
Dgk|A-IN-2 is a small molecule identified as a selective inhibitor of diacylglycerol kinase (DGK), particularly targeting the isoforms DGKα and DGKζ. These enzymes play crucial roles in various cellular processes, including immune response modulation and cancer progression. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.
Inhibition of Diacylglycerol Kinases
This compound functions by inhibiting the phosphorylation of diacylglycerol (DAG) into phosphatidic acid (PA), thereby increasing DAG levels within cells. This inhibition is particularly relevant in T-cells, where DGKα and DGKζ are predominantly expressed. By preventing DAG phosphorylation, this compound enhances T-cell receptor (TCR) signaling, which is often suppressed in tumor microenvironments.
Impact on Immune Response
Research indicates that inhibition of DGKα and DGKζ can overcome T-cell anergy, a state where T-cells fail to respond to antigens. In a study involving mouse models, this compound was shown to potentiate immune responses when combined with suboptimal antigen doses, suggesting its potential as an immunotherapeutic agent in cancer treatment .
Case Studies and Experimental Data
-
In Vitro Studies :
- In human whole blood assays, this compound significantly increased interferon-gamma (IFNγ) production and phosphorylation of extracellular signal-regulated kinase (pERK), indicating enhanced T-cell activation .
- A reported EC50 value for this compound was approximately 340 nM in mouse cytotoxic assays, demonstrating its potency in enhancing immune responses .
- In Vivo Studies :
Comparative Analysis with Other Inhibitors
The following table summarizes the biological activity and potency of this compound compared to other known DGK inhibitors:
| Compound | Target Isoform | EC50 (nM) | Effect on IFNγ Production | Notes |
|---|---|---|---|---|
| Dgk | A-IN-2 | α, ζ | 340 | Significant increase |
| BMS-502 | α, ζ | 200 | Significant increase | Long half-life in vivo |
| CU-3 | α | 50 | Moderate increase | Selective for DGKα |
Implications for Cancer Therapy
The ability of this compound to enhance immune responses positions it as a promising candidate for combination therapies with existing immunotherapies such as checkpoint inhibitors. The dual inhibition of DGKα and DGKζ may provide a synergistic effect, potentially leading to improved outcomes in cancer patients who exhibit inadequate immune responses.
Future Directions
Further research is necessary to explore:
- The long-term effects of this compound on immune memory.
- Its efficacy in various types of cancers, particularly those resistant to current therapies.
- Optimal dosing regimens and potential side effects in clinical settings.
Properties
Molecular Formula |
C23H22F3N3O4 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-methyl-2-oxo-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22F3N3O4/c1-28-18-5-3-2-4-17(18)20(19(21(27)30)22(28)31)29-12-10-15(11-13-29)32-14-6-8-16(9-7-14)33-23(24,25)26/h2-9,15H,10-13H2,1H3,(H2,27,30) |
InChI Key |
AETHHGASMIIOSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















